Ruxolitinib-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruxolitinib-amide is a derivative of ruxolitinib, a well-known Janus kinase (JAK) inhibitor. Ruxolitinib is primarily used to treat myelofibrosis, polycythemia vera, and steroid-refractory graft-versus-host disease. It works by inhibiting JAK1 and JAK2, which are involved in cytokine signaling and hematopoiesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ruxolitinib involves several key steps. One method includes reacting a compound of formula II with a compound of formula IV or a salt thereof to obtain a compound of formula III. This compound is then subjected to an acyl halogenation reaction, an amidation reaction, and a reaction dehydrating an amide to form a cyano group or removing the protecting group to prepare ruxolitinib . The process is characterized by brief steps, high stereoselectivity, mild reaction conditions, and convenient post-treatment.
Industrial Production Methods
The industrial production of ruxolitinib follows similar synthetic routes but is optimized for large-scale production. The process avoids using expensive asymmetric reaction catalysts, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Ruxolitinib-amide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Wissenschaftliche Forschungsanwendungen
Ruxolitinib-amide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study JAK inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating immune responses and cytokine signaling.
Medicine: Explored for its potential in treating various hematological disorders and inflammatory conditions.
Industry: Utilized in the development of new therapeutic agents targeting JAK pathways
Wirkmechanismus
Ruxolitinib-amide exerts its effects by inhibiting JAK1 and JAK2. These kinases are part of the JAK-STAT signaling pathway, which is crucial for cytokine signaling and hematopoiesis. By inhibiting these kinases, this compound blocks the dysregulated cell signaling pathways, preventing abnormal blood cell proliferation and reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Momelotinib: Another JAK1 and JAK2 inhibitor used to treat myelofibrosis.
Pacritinib: A JAK2 and Fms-like tyrosine kinase 3 (FLT-3) inhibitor that does not inhibit JAK1.
Uniqueness
Ruxolitinib-amide is unique due to its high selectivity for JAK1 and JAK2, making it highly effective in treating conditions characterized by aberrant JAK-STAT signaling. Its ability to inhibit both JAK1 and JAK2 sets it apart from other inhibitors that may target only one of these kinases .
Eigenschaften
CAS-Nummer |
1911644-32-0 |
---|---|
Molekularformel |
C17H20N6O |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanamide |
InChI |
InChI=1S/C17H20N6O/c18-15(24)7-14(11-3-1-2-4-11)23-9-12(8-22-23)16-13-5-6-19-17(13)21-10-20-16/h5-6,8-11,14H,1-4,7H2,(H2,18,24)(H,19,20,21) |
InChI-Schlüssel |
JZKNOTYMYVXDNN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C(CC(=O)N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.